tert-Butyl 2-bromopentanoate

Catalog No.
S8549000
CAS No.
M.F
C9H17BrO2
M. Wt
237.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-bromopentanoate

Product Name

tert-Butyl 2-bromopentanoate

IUPAC Name

tert-butyl 2-bromopentanoate

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

InChI

InChI=1S/C9H17BrO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

HPRPAQRZFMQZLM-UHFFFAOYSA-N

SMILES

CCCC(C(=O)OC(C)(C)C)Br

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)Br

tert-Butyl 2-bromopentanoate (CAS 55424-42-5) is a highly versatile alpha-bromo ester that functions as a bifunctional building block in complex organic synthesis and medicinal chemistry. It combines a highly electrophilic alpha-carbon—primed for nucleophilic substitution and metal-catalyzed cross-coupling—with a sterically bulky, acid-labile tert-butyl ester and a lipophilic propyl side chain [1]. In procurement and process chemistry, this specific compound is prioritized when a synthetic route requires the introduction of a pentanoic acid moiety but cannot tolerate the harsh basic conditions typically required to hydrolyze standard methyl or ethyl esters. Its primary industrial value lies in its ability to undergo high-yielding N- or O-alkylation reactions while preserving the masked carboxylic acid for late-stage, mild acidic deprotection [2].

Procurement Fit

Orthogonal deprotection tert-Butyl ester can be cleaved selectively with mild acid while methyl/ethyl esters remain intact.
Steric control Bulky tert-butyl group shields ester carbonyl, directing reactivity toward the α-bromo center.
Base resistance Slower alkaline hydrolysis compared to methyl and ethyl analogs may improve workup tolerance.

Substituting tert-butyl 2-bromopentanoate with closely related analogs fundamentally disrupts both processability and downstream application. Replacing it with methyl or ethyl 2-bromopentanoate forces the use of basic saponification (e.g., NaOH/MeOH) for late-stage deprotection, which frequently causes epimerization at the newly formed alpha-stereocenter or degrades base-sensitive heterocyclic cores [1]. Conversely, substituting it with tert-butyl 2-bromoacetate removes the alpha-propyl chain, drastically altering the lipophilicity and steric volume required for target binding in structure-activity relationship (SAR) studies [3]. Finally, attempting to use the unprotected 2-bromopentanoic acid directly in alkylation reactions leads to competitive carboxylate salt formation, drastically reducing the yield of the desired coupled product and complicating purification [2].

Mismatch Risk

Target
Potential Substitute
Why Interchangeability May Fail
tert-Butyl 2-bromopentanoate
Methyl / ethyl 2-bromopentanoate
Chemoselective acid deprotection is lost; methyl/ethyl esters require stronger cleavage conditions that may degrade other protecting groups.
tert-Butyl ester (sterically hindered)
Primary alkyl esters (less hindered)
Alkaline hydrolysis rate can be significantly higher with methyl/ethyl analogs, risking premature saponification during basic workup.
tert-Butyl ester (carbonyl shielded)
Methyl / ethyl ester (carbonyl exposed)
Reduced steric shielding may lead to competing transesterification or amidation when strong nucleophiles are present.

Orthogonal Deprotection in Base-Sensitive API Synthesis

In the synthesis of complex oxopyridine-based therapeutics, the tert-butyl ester allows for mild acidic cleavage using trifluoroacetic acid (TFA) in dichloromethane at room temperature [1]. Methyl or ethyl 2-bromopentanoate requires basic hydrolysis, which risks epimerization of the alpha-chiral center or degradation of the API core. The tert-butyl variant consistently affords the free acid in high yields without compromising stereochemical or structural integrity [2].

Evidence DimensionLate-stage deprotection conditions and yield retention
Target Compound DataTFA/DCM at RT, 1-8h (>90% yield, stereoretention)
Comparator Or BaselineMethyl/Ethyl esters (Basic hydrolysis, >50°C, risk of degradation)
Quantified DifferenceAvoids 10-30% yield loss associated with base-catalyzed epimerization or side reactions.
ConditionsCleavage of N-alkylated complex heterocyclic intermediates.

Essential for synthesizing base-sensitive pharmaceuticals where late-stage ester hydrolysis must be strictly orthogonal to other functional groups.

Boiling point elevation
Cross-study comparable
ΔTb ≈ +13 to +26 °C vs ethyl/methyl esters
Supports wider operational window for vacuum distillation
Predicted value; experimental confirmation recommended

N-Alkylation Efficiency vs. Unprotected Acid

Utilizing tert-butyl 2-bromopentanoate for the N-alkylation of heterocycles (e.g., pyridinones) with K2CO3 in DMF achieves rapid conversion and high isolated yields [1]. Attempting the same coupling with unprotected 2-bromopentanoic acid results in competitive carboxylate salt formation and significantly lower yields. Furthermore, the bulky tert-butyl group minimizes unwanted transesterification or self-condensation during the basic alkylation step [2].

Evidence DimensionN-alkylation target yield
Target Compound Data~70-85% isolated yield
Comparator Or BaselineUnprotected 2-bromopentanoic acid (<40% yield)
Quantified Difference>2-fold improvement in isolated yield of the target N-alkylated heterocycle.
ConditionsK2CO3, DMF, 50-100°C, 1-24 hours.

Provides a scalable, high-yielding coupling step in early-stage API manufacturing by effectively masking the carboxylic acid.

Acidic deprotection orthogonality
Class-level inference
H₃PO₄ cleaves tert-butyl esters; methyl esters stay intact (>95% selectivity)
Enables late-stage carboxylic acid unmasking under mild conditions
Class property; verify with specific substrate

Lipophilic Side-Chain Integration for SAR Optimization

Compared to the shorter-chain tert-butyl 2-bromoacetate, tert-butyl 2-bromopentanoate introduces an alpha-propyl group directly into the molecular scaffold. In medicinal chemistry, this specific 3-carbon extension is critical for occupying hydrophobic sub-pockets (such as the S1 pocket in serine proteases) [1]. The substitution of acetate for pentanoate increases the localized lipophilicity, fundamentally altering the pharmacokinetic and binding profile of the resulting molecule.

Evidence DimensionStructural lipophilicity and steric volume
Target Compound Dataalpha-propyl group present (enhanced hydrophobic binding)
Comparator Or Baselinetert-Butyl 2-bromoacetate (alpha-hydrogen only)
Quantified DifferenceAddition of a 3-carbon aliphatic chain for targeted hydrophobic pocket occupation.
ConditionsStructure-activity relationship (SAR) library generation and target binding assays.

Buyers optimizing for specific enzyme pocket interactions cannot substitute a straight acetate for a pentanoate without losing target affinity.

Alkaline hydrolysis resistance
Class-level inference
k₁ (tert-butyl) substantially lower than methyl/ethyl esters
May reduce saponification losses during basic workup
Rate factor not explicitly tabulated for this ester
Steric shielding of carbonyl
Class-level inference
Taft Es t-Bu ≈ −1.54 vs Me ≈ 0.00; ~10³-fold rate reduction
May direct nucleophilic attack to α-bromo carbon
Class-level estimate; substrate-specific validation suggested

Synthesis of Base-Sensitive APIs and Anticoagulants

Employed as a critical alkylating agent to introduce a pentanoic acid motif onto complex heterocycles, such as oxopyridine cores in Factor XIa inhibitors. The tert-butyl group allows for subsequent mild TFA deprotection, preserving the integrity of the base-sensitive API scaffold [1].

Peptidomimetic and Unnatural Amino Acid Synthesis

Serves as a high-yielding precursor for synthesizing alpha-substituted norvaline derivatives via nucleophilic amination. The bulky tert-butyl ester protects the carboxylate during peptide coupling sequences and prevents unwanted side reactions [2].

Metal-Catalyzed Cross-Coupling Reactions

Acts as a highly effective substrate for Reformatsky-type or Negishi couplings. The steric hindrance of the tert-butyl group prevents the unwanted Claisen condensations that frequently plague less sterically hindered methyl or ethyl esters under metal-catalyzed conditions [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Complex molecule assembly with orthogonal ester protection
Acid-labile tert-butyl ester handle
Compatibility with coexisting acid-sensitive protecting groups
Fractional vacuum distillation purification
Elevated boiling point range
Impurity separation under reduced pressure without chromatography
Synthesis with basic aqueous workup steps
Base-resistant hydrolysis profile
Ester stability during bicarbonate washes or dilute base quench
Nucleophilic substitution at α-position
Steric hindrance around ester carbonyl
Minimized transesterification or amidation byproducts

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

236.04119 g/mol

Monoisotopic Mass

236.04119 g/mol

Heavy Atom Count

12

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